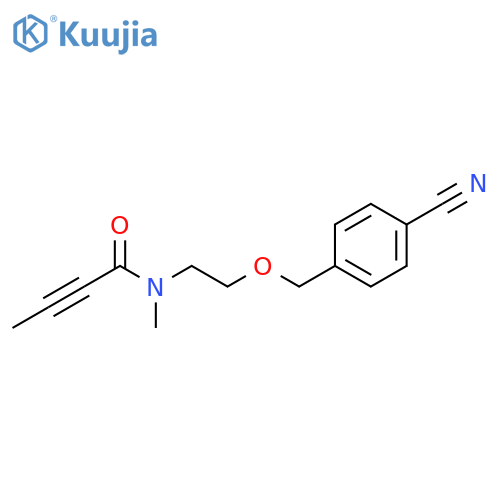

Cas no 2411270-66-9 (N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide)

2411270-66-9 structure

商品名:N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide

N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide 化学的及び物理的性質

名前と識別子

-

- EN300-26575027

- N-{2-[(4-cyanophenyl)methoxy]ethyl}-N-methylbut-2-ynamide

- Z2203156205

- 2411270-66-9

- N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylbut-2-ynamide

- N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methyl-2-butynamide

- N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide

-

- インチ: 1S/C15H16N2O2/c1-3-4-15(18)17(2)9-10-19-12-14-7-5-13(11-16)6-8-14/h5-8H,9-10,12H2,1-2H3

- InChIKey: ACKYAGDAXFFHRB-UHFFFAOYSA-N

- ほほえんだ: C(N(CCOCC1=CC=C(C#N)C=C1)C)(=O)C#CC

計算された属性

- せいみつぶんしりょう: 256.121177757g/mol

- どういたいしつりょう: 256.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 402

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 404.7±55.0 °C(Predicted)

- 酸性度係数(pKa): -1.51±0.70(Predicted)

N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26575027-1.0g |

N-{2-[(4-cyanophenyl)methoxy]ethyl}-N-methylbut-2-ynamide |

2411270-66-9 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26575027-1g |

N-{2-[(4-cyanophenyl)methoxy]ethyl}-N-methylbut-2-ynamide |

2411270-66-9 | 90% | 1g |

$0.0 | 2023-09-14 |

N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

2411270-66-9 (N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide) 関連製品

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量